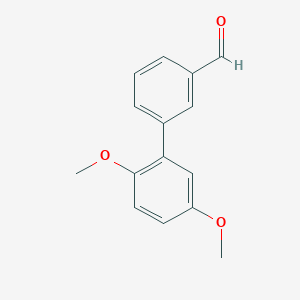

3-(2,5-Dimethoxyphenyl)benzaldehyde

描述

Significance of Aryl Aldehydes in Organic Synthesis and Medicinal Chemistry

Aryl aldehydes, also known as aromatic aldehydes, are a class of organic compounds characterized by an aldehyde functional group attached to an aromatic ring. wisdomlib.org This structural motif is of considerable importance in both organic synthesis and medicinal chemistry due to its versatile reactivity. Aryl aldehydes serve as key building blocks in a wide array of chemical reactions, including the synthesis of Schiff bases, chalcones, and various heterocyclic compounds like 1,2,4,5-tetrasubstituted imidazoles. wisdomlib.org Their utility extends to being crucial intermediates for assembling more complex organic molecules. msu.edu

In the realm of medicinal chemistry, aryl aldehydes are found in numerous biologically active compounds and pharmaceuticals. nih.gov They are integral to the synthesis of various drugs and serve as precursors for creating compounds with potential therapeutic applications. nih.govchemicalbook.com The aldehyde group's reactivity allows for its transformation into other functional groups, enabling the structural modifications necessary for optimizing biological activity. wikipedia.org

The Role of Dimethoxyphenyl Moieties in Molecular Design

Furthermore, dimethoxybenzene derivatives have been noted for their antioxidant properties, which are valuable in addressing conditions related to oxidative stress. nih.gov The electronic effects of the methoxy (B1213986) groups, which are electron-donating, can modulate the reactivity and binding affinity of the molecule to biological targets such as enzymes and receptors. For instance, the 2,5-dimethoxyphenyl scaffold is a key component in a class of selective serotonin (B10506) 5-HT2A receptor agonists. nih.gov

Overview of Current Research Trends on Substituted Benzaldehydes

Substituted benzaldehydes are a focal point of extensive research due to their wide-ranging applications. Current research is exploring various facets of these compounds, from novel synthetic methodologies to their potential biological and material science applications.

One significant trend is the development of efficient and selective methods for the synthesis of substituted benzaldehydes. acs.org This includes one-pot procedures and the use of novel catalysts to improve yields and reduce reaction times. acs.orgacs.org Another area of active investigation is the study of the intermolecular interactions in the crystal structures of substituted benzaldehydes, which provides insights into their solid-state properties and molecular recognition patterns. rsc.org

In medicinal chemistry, there is a strong focus on the structure-activity relationships of substituted benzaldehydes. Researchers are investigating how different substituents on the benzaldehyde (B42025) ring influence their biological effects, such as their interaction with proteins like human serum albumin and their potential toxicological profiles. nih.gov The oxidation reactions of substituted benzaldehydes are also being studied to understand their reactivity and to develop new synthetic transformations. researchgate.netresearchgate.net Furthermore, substituted benzaldehydes are being explored as precursors for radiolabeled tracers for use in positron emission tomography (PET), highlighting their importance in diagnostic medicine. acs.org The antifungal and antimicrobial properties of certain substituted benzaldehydes are also under investigation, with the aim of developing new therapeutic agents. chemicalbook.com

Scope and Objectives for Advanced Research on 3-(2,5-Dimethoxyphenyl)benzaldehyde

Advanced research on this compound is poised to explore its potential in greater depth, building upon the foundational knowledge of aryl aldehydes and dimethoxyphenyl compounds. A primary objective is to fully elucidate its synthetic pathways and optimize production methods.

A significant area of future research will be the comprehensive investigation of its biological activities. This includes screening for potential therapeutic properties, such as antimicrobial, antifungal, or other pharmacological effects. Understanding the mechanism of action at a molecular level will be crucial.

Furthermore, exploring the utility of this compound as a versatile intermediate in the synthesis of more complex molecules is a key objective. This involves leveraging the reactivity of the aldehyde and the electronic properties of the dimethoxyphenyl group to construct novel chemical entities with potential applications in medicinal chemistry and materials science.

Below is a table summarizing the key chemical properties of the parent compound, 2,5-Dimethoxybenzaldehyde (B135726), which provides a reference for the physical characteristics of this class of compounds.

| Property | Value | Reference |

| Chemical Formula | C9H10O3 | wikipedia.orgnist.gov |

| Molar Mass | 166.17 g/mol | wikipedia.org |

| Appearance | Yellow crystalline solid | wikipedia.org |

| Melting Point | 46-48 °C | chemicalbook.com |

| Boiling Point | 283.8 °C | wikipedia.org |

| Density | 1.114 g/mL | wikipedia.org |

Structure

3D Structure

属性

CAS 编号 |

493030-93-6 |

|---|---|

分子式 |

C15H14O3 |

分子量 |

242.27 g/mol |

IUPAC 名称 |

3-(2,5-dimethoxyphenyl)benzaldehyde |

InChI |

InChI=1S/C15H14O3/c1-17-13-6-7-15(18-2)14(9-13)12-5-3-4-11(8-12)10-16/h3-10H,1-2H3 |

InChI 键 |

CPFJCSLRFAKWGH-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C=C1)OC)C2=CC=CC(=C2)C=O |

规范 SMILES |

COC1=CC(=C(C=C1)OC)C2=CC=CC(=C2)C=O |

产品来源 |

United States |

Synthetic Methodologies for 3 2,5 Dimethoxyphenyl Benzaldehyde and Analogous Structures

Direct Synthetic Routes to 3-(2,5-Dimethoxyphenyl)benzaldehyde

The direct synthesis of this compound involves the formation of a carbon-carbon bond between a benzaldehyde (B42025) moiety and a 2,5-dimethoxyphenyl group. While specific literature on the direct synthesis of this exact molecule is not extensively documented, analogous transformations strongly suggest that modern cross-coupling reactions are the most viable and efficient methods.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi reactions, are powerful tools for the construction of biaryl linkages. mdma.ch

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For the synthesis of this compound, two primary pathways can be envisioned:

Route A: Coupling of 3-bromobenzaldehyde (B42254) (or a protected version) with 2,5-dimethoxyphenylboronic acid.

Route B: Coupling of 3-formylphenylboronic acid with a 1-halo-2,5-dimethoxybenzene (e.g., 1-bromo-2,5-dimethoxybenzene).

The choice of route may depend on the commercial availability and stability of the starting materials. The aldehyde functionality can be sensitive to certain reaction conditions, and protection of the aldehyde group (e.g., as an acetal) may be necessary to achieve high yields.

Negishi Coupling: This reaction utilizes an organozinc reagent, which is coupled with an organic halide in the presence of a nickel or palladium catalyst. A potential route for the synthesis of this compound would involve the reaction of a 3-halobenzaldehyde (e.g., 3-bromobenzaldehyde or 3-chlorobenzaldehyde) with a (2,5-dimethoxyphenyl)zinc halide. researchgate.netscilit.comnih.gov Negishi couplings are known for their high functional group tolerance. researchgate.net

Table 1: Comparison of Potential Direct Synthetic Routes

| Reaction | Reactant 1 | Reactant 2 | Catalyst/Reagents | Key Considerations |

| Suzuki-Miyaura | 3-Bromobenzaldehyde | 2,5-Dimethoxyphenylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Potential need for aldehyde protection. Availability of boronic acids. |

| Suzuki-Miyaura | 3-Formylphenylboronic acid | 1-Bromo-2,5-dimethoxybenzene | Pd catalyst, Base | Stability of the formylphenylboronic acid. |

| Negishi | 3-Bromobenzaldehyde | (2,5-Dimethoxyphenyl)zinc chloride | Pd or Ni catalyst | High functional group tolerance, but requires preparation of the organozinc reagent. |

Strategies for ortho-Functionalized Benzaldehydes and Dimethoxybenzaldehydes

The synthesis of functionalized benzaldehydes is a cornerstone of organic synthesis. The following subsections detail classical methods that can be applied to produce precursors or analogs of the target molecule.

Reimer-Tiemann Reactions for Benzaldehyde Derivatives

The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols. cqu.edu.cn The reaction typically involves treating a phenol (B47542) with chloroform (B151607) in a basic solution. While not directly applicable to the synthesis of this compound from non-phenolic precursors, it is a crucial method for synthesizing hydroxybenzaldehyde intermediates which can be further modified. For instance, a substituted phenol could be formylated and then the hydroxyl group could be used as a handle for further transformations, such as conversion to a triflate for cross-coupling reactions.

Grignard Reagent-Mediated Syntheses of Substituted Benzaldehydes

Grignard reagents are highly versatile intermediates in organic synthesis. They can be used to introduce an aldehyde function or to construct a carbon skeleton which can be later converted to an aldehyde. A common strategy for the synthesis of substituted benzaldehydes involves the reaction of a Grignard reagent with a formylating agent, such as N,N-dimethylformamide (DMF) or ethyl orthoformate.

For a biaryl aldehyde, a Grignard reagent could be prepared from an aryl halide (e.g., 3-bromo-1-(2,5-dimethoxyphenyl)benzene) and then reacted with a formylating agent to introduce the aldehyde group.

Synthetic Transformations Utilizing 2,5-Dimethoxybenzaldehyde (B135726) as a Precursor

While not the target molecule, 2,5-dimethoxybenzaldehyde is a commercially available and structurally related compound. Its reactions provide insight into the chemical behavior of dimethoxy-substituted benzaldehydes and can be used to synthesize analogous structures.

Chalcone (B49325) Synthesis via Claisen-Schmidt Condensation

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the synthesis of flavonoids and other biologically active molecules. They are typically synthesized through a Claisen-Schmidt condensation, which involves the base- or acid-catalyzed reaction of an aldehyde with a ketone.

For example, 2,5-dimethoxybenzaldehyde can be reacted with an acetophenone (B1666503) derivative in the presence of a base like sodium hydroxide (B78521) to yield a chalcone. This methodology could be directly applied to this compound to produce novel chalcone derivatives.

Table 2: Example of Claisen-Schmidt Condensation

| Aldehyde | Ketone | Base | Product |

| 2,5-Dimethoxybenzaldehyde | Acetophenone | NaOH | (E)-1-phenyl-3-(2,5-dimethoxyphenyl)prop-2-en-1-one |

| This compound | Acetophenone | NaOH | (E)-1-phenyl-3-(3-(2,5-dimethoxyphenyl)phenyl)prop-2-en-1-one (Predicted) |

Heterocyclic Compound Synthesis

Substituted benzaldehydes are versatile starting materials for the synthesis of a wide variety of heterocyclic compounds. The aldehyde group can act as an electrophile in cyclization reactions, providing a key carbon atom to the newly formed ring.

Imidazole Synthesis: Trisubstituted imidazoles can be synthesized through a multicomponent reaction involving a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt (Debus-Radziszewski synthesis). nih.govwikipedia.org this compound could be employed in such reactions to generate imidazoles with a 3-(2,5-dimethoxyphenyl)phenyl substituent. rsc.org

Oxazole (B20620) Synthesis: The Fischer oxazole synthesis involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous acid. wikipedia.org Alternatively, the van Leusen reaction allows the synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). nih.gov These methods could be adapted to use this compound as the aldehyde component.

Pyrimidine (B1678525) Synthesis: Pyrimidine derivatives can be synthesized through various multicomponent reactions. For instance, the reaction of an aldehyde, a β-dicarbonyl compound, and a nitrogen source like urea (B33335) or thiourea (B124793) (Biginelli reaction and its variations) can yield dihydropyrimidinones, which can be further oxidized to pyrimidines. nanobioletters.comnih.govmdpi.comgrowingscience.com

Quinoline and Quinoxaline Synthesis: Quinolines can be synthesized via the Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. mdma.ch Quinoxalines are typically formed from the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. nih.gov An α-dicarbonyl compound can be generated in situ from an aldehyde like this compound.

Table 3: Examples of Heterocyclic Synthesis from Aldehydes

| Heterocycle | General Reactants | Potential Application for this compound |

| Imidazole | 1,2-Dicarbonyl, Aldehyde, Ammonia | Synthesis of 2,4(5)-disubstituted imidazoles with a 3-(2,5-dimethoxyphenyl)phenyl group. |

| Oxazole | Cyanohydrin, Aldehyde (Fischer) or TosMIC, Aldehyde (van Leusen) | Formation of oxazoles with the 3-(2,5-dimethoxyphenyl)phenyl substituent. |

| Pyrimidine | Aldehyde, β-Dicarbonyl, Urea/Thiourea | Production of pyrimidine derivatives bearing the target biaryl moiety. |

| Quinoline | 2-Aminoaryl ketone, Aldehyde | Synthesis of quinolines with the 3-(2,5-dimethoxyphenyl)phenyl group at various positions. |

| Quinoxaline | 1,2-Diamine, 1,2-Dicarbonyl (from Aldehyde) | Formation of quinoxalines substituted with the 3-(2,5-dimethoxyphenyl)phenyl group. |

Pyrimidine and Thiopyrimidine Derivatives

The construction of pyrimidine and thiopyrimidine rings often involves condensation reactions with a substituted benzaldehyde. While direct synthesis using this compound is not extensively detailed in the provided results, analogous reactions provide a clear pathway.

One common method is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea. For instance, the synthesis of dihydropyrimidin-2(1H)-ones has been achieved with high yields by reacting benzaldehyde, ethyl acetoacetate, and urea in the presence of a copper(II) triflate catalyst. scribd.com Similarly, thiopyrimidine derivatives can be prepared by reacting α,β-unsaturated ketones with thiourea. researchgate.netumsida.ac.id These α,β-unsaturated ketones are themselves synthesized via Claisen-Schmidt condensation between a ketone and an aldehyde, such as this compound. nih.gov

Another approach involves the reaction of functionalized amines with isothiocyanates to yield 2-thiopyrimidine derivatives. nih.gov Furthermore, 2-(benzylthio)pyrimidine derivatives can be synthesized by condensing 2-thiopyrimidines with benzyl (B1604629) halides in the presence of a base. scirp.org Pyrido[2,3-d]pyrimidine derivatives have also been synthesized from substituted benzaldehydes through multi-step sequences. nih.govrsc.org

The following table summarizes the key reactants and general conditions for pyrimidine and thiopyrimidine synthesis based on analogous structures.

| Product Type | Reactant 1 | Reactant 2 | Reactant 3 | General Conditions |

| Dihydropyrimidin-2(1H)-one | Benzaldehyde | Ethyl acetoacetate | Urea | Copper(II) triflate catalyst, Acetonitrile |

| Pyrimidine-2-thione | α,β-Unsaturated ketone | Thiourea | - | Ethanolic KOH |

| 2-Thiopyrimidine | Functionalized amine | Isothiocyanate | - | One-pot reaction |

| Pyrido[2,3-d]pyrimidine | Substituted benzaldehyde | Dimedone | 6-Amino-1,3-dimethyluracil | DABCO catalyst, Solvent-free |

Thiazolo[3,2-a]pyrimidine and Pyrimido[6,1-b]quinazoline Scaffolds

The synthesis of thiazolo[3,2-a]pyrimidines often begins with the formation of a dihydropyrimidine-2(1H)-thione, which is then reacted with an α-halo ketone or ester. For example, dihydropyrimidin-2(1H)-thiones, prepared from an aromatic aldehyde, a β-dicarbonyl compound, and thiourea, can be treated with ethyl bromoacetate (B1195939) to yield thiazolo[3,2-a]pyrimidines. ijnc.ir The final step often involves a condensation reaction with an aromatic aldehyde to introduce further substitution. nih.govias.ac.in

A general method for preparing 2-arylmethylidene derivatives of thiazolopyrimidine involves the condensation of a thiazolo[3,2-a]pyrimidine precursor with an aromatic aldehyde in ethanol (B145695) using pyrrolidine (B122466) as a base, achieving high yields. nih.gov

Pyrimido[1,2-c]quinazolines and related structures can be synthesized from quinazoline (B50416) precursors. For example, reacting a 4-azidoquinazoline derivative with various malonates in refluxing diphenyl ether yields pyrimido[1,2-c]quinazolin-2-ones. biointerfaceresearch.com Similarly, pyrimido[4,5-b]quinolines can be prepared through a one-pot multi-component reaction of a substituted benzaldehyde, dimedone, and 6-amino-1,3-dimethyluracil, often catalyzed by an organic base like DABCO under solvent-free conditions. acs.orgsemanticscholar.org The synthesis of benzothiazolo[2,3-b]quinazoline derivatives has also been reported, highlighting the broad scope of these condensation strategies. nih.gov

| Scaffold | Precursor 1 | Precursor 2 | Key Reaction |

| Thiazolo[3,2-a]pyrimidine | Dihydropyrimidine-2(1H)-thione | Ethyl bromoacetate | Condensation/Cyclization |

| Pyrimido[1,2-c]quinazoline | 4-Azidoquinazoline | Diethyl malonate | Cyclocondensation |

| Pyrimido[4,5-b]quinoline | Substituted benzaldehyde | Dimedone & 6-Amino-1,3-dimethyluracil | Multi-component condensation |

Oxadiazole Derivatives

The 1,3,4-oxadiazole (B1194373) ring is a common motif in medicinal chemistry. A primary synthetic route involves the cyclodehydration of N,N'-diacylhydrazines. This is often achieved by reacting a benzohydrazide (B10538) with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). ijacskros.com Alternatively, N'-substituted benzylidene benzohydrazides can be cyclized in acetic anhydride (B1165640) to form 3-acetyl-2,5-disubstituted-2,3-dihydro-1,3,4-oxadiazoles. nih.govresearchgate.net

These benzylidene benzohydrazides are themselves prepared by the condensation of a benzohydrazide with a substituted benzaldehyde. Therefore, this compound can be readily incorporated into this synthetic scheme. Another method involves the reaction of an acid hydrazide with formic acid to produce an N-formyl acid hydrazide, which is then cyclized using phosphorous pentoxide. mdpi.com

| Starting Material 1 | Starting Material 2 | Reagent | Product |

| Substituted benzohydrazide | Benzoic acid | POCl₃ | 2,5-Disubstituted-1,3,4-oxadiazole |

| N'-Benzylidene benzohydrazide | Acetic anhydride | - | 3-Acetyl-2,5-disubstituted-2,3-dihydro-1,3,4-oxadiazole |

| Acid hydrazide | Formic acid, then P₂O₅ | - | 2-Substituted-1,3,4-oxadiazole |

Benzimidazole Formation

Benzimidazoles are typically synthesized by the condensation of an o-phenylenediamine (B120857) with an aldehyde. nih.gov This reaction can be catalyzed by various reagents, including ammonium chloride, under mild conditions. nih.gov The use of o-phenylenediamine dihydrochloride (B599025) has been noted to reduce colored impurities. organic-chemistry.org Hypervalent iodine has also been employed as an oxidant in a one-step process from phenylenediamines and aldehydes. organic-chemistry.org

A combinatorial approach involving cyclocondensation and subsequent oxidation has been used to synthesize pyrimidine- and quinazoline-fused benzimidazole-4,7-diones. acs.org This highlights the potential for creating complex, multi-ring systems starting from simple precursors.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | General Conditions |

| o-Phenylenediamine | Benzaldehyde | NH₄Cl | Room temperature, CHCl₃ |

| Phenylenediamine | Aldehyde | Hypervalent iodine | Mild conditions |

| o-Phenylenediamine | Formic acid | - | Heating at 100°C |

Formation of Acetal (B89532) and Dioxolane Derivatives

While specific examples for this compound are not available in the provided search results, the formation of acetals and dioxolanes from aldehydes is a standard protecting group strategy in organic synthesis. This reaction typically involves treating the aldehyde with an alcohol or a diol in the presence of an acid catalyst. This reversible reaction is driven to completion by removing the water formed during the reaction.

Condensation Reactions with Nitrogen-Containing Nucleophiles

The carbonyl group of this compound is electrophilic and readily undergoes condensation reactions with various nitrogen-containing nucleophiles. These reactions are fundamental in forming C=N double bonds, leading to imines, hydrazones, and related derivatives.

Thiosemicarbazone Synthesis

Thiosemicarbazones are synthesized by the condensation reaction between an aldehyde or ketone and a thiosemicarbazide. nih.govresearchgate.netnih.gov This reaction is typically carried out by refluxing the two components in a suitable solvent, often with a catalytic amount of acid. lew.ro For instance, substituted benzaldehyde thiosemicarbazones have been prepared by reacting the corresponding benzaldehyde with thiosemicarbazide. researchgate.net The resulting thiosemicarbazones are valuable ligands in coordination chemistry and have been used to synthesize palladium(II) and platinum(II) complexes. nih.gov

| Aldehyde | Nucleophile | General Conditions | Product |

| This compound | Thiosemicarbazide | Reflux in ethanol with catalytic acid | This compound thiosemicarbazone |

| Substituted benzaldehyde | 4-Phenyl-3-thiosemicarbazide | Reflux in methanol | N-phenyl-2-(substituted benzylidene)hydrazinecarbothioamide |

Acylhydrazide Derivatization

Acylhydrazide derivatization is a chemical strategy used to modify aldehydes and ketones for analytical purposes or to facilitate specific chemical transformations. This method involves the reaction of a carbonyl group with an acylhydrazide to form a stable acylhydrazone derivative. This derivatization can be crucial for several reasons, including enhancing the detectability of the aldehyde in analytical techniques like high-performance liquid chromatography (HPLC) or altering the reactivity of the aldehyde for subsequent synthetic steps.

For instance, a novel fluorescence labeling reagent, N-acetylhydrazine acridone (B373769) (AHAD), has been synthesized for the derivatization of benzaldehyde. rsc.orgresearchgate.netsemanticscholar.org The reaction of benzaldehyde with AHAD, catalyzed by trichloroacetic acid, results in a highly fluorescent derivative that can be detected with great sensitivity. rsc.orgresearchgate.netsemanticscholar.org The optimal conditions for this derivatization have been found to be a reaction temperature of 40°C for 30 minutes. rsc.orgresearchgate.netsemanticscholar.org This method has been successfully applied to determine the activity of semicarbazide-sensitive amine oxidase (SSAO) in human serum by quantifying the benzaldehyde produced from the enzymatic oxidation of benzylamine. rsc.orgresearchgate.netsemanticscholar.org

Another application of derivatization involves the simultaneous quantification of trace levels of hydrazine (B178648) and acetohydrazide in pharmaceutical products. nih.govresearchgate.net A method utilizing benzaldehyde for derivatization followed by liquid chromatography-mass spectrometry (LC-MS) analysis has been developed. nih.govresearchgate.net A key challenge in this method was achieving consistent recoveries, which was resolved by acidifying the reaction medium with benzoic acid to ensure similar reaction rates in different sample matrices. nih.gov

Catalytic Approaches in the Synthesis and Modification of Related Benzaldehyde Derivatives

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective pathways to complex molecules. Both transition metal catalysis and organocatalysis have been extensively explored for the synthesis and modification of benzaldehyde derivatives.

Transition Metal Catalysis

Transition metals, with their diverse reactivity, have enabled a wide range of transformations that are fundamental to the construction of biaryl aldehydes and related structures.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. acs.orgbeilstein-journals.orgresearchgate.netresearchgate.netnih.gov This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. beilstein-journals.orgresearchgate.net

Recent advancements in this area have focused on the development of highly enantioselective Suzuki-Miyaura reactions for the synthesis of axially chiral biaryls. The use of bulky chiral N-heterocyclic carbene (NHC) ligands, such as (R,R,R,R)-DTB-SIPE, with palladium has enabled the efficient coupling of various aryl halides and arylboronic compounds with high enantioselectivity (up to 99% ee) and broad functional group tolerance. acs.org This method has proven effective for the synthesis of sterically hindered tetra-ortho-substituted biaryls. acs.org

Furthermore, decarbonylative Suzuki-Miyaura cross-coupling reactions have emerged as a novel strategy that allows for the direct use of carboxylic acids to produce biaryls, eliminating the need for pre-functionalized starting materials. researchgate.netnih.gov This protocol demonstrates a broad substrate scope and proceeds without the need for external inorganic bases. researchgate.netnih.gov

The general procedure for a palladium-catalyzed asymmetric Suzuki-Miyaura coupling reaction often involves charging a reaction vessel with the bromoarylamide, a palladium source like Pd2(dba)3, a chiral ligand, the arylboronic acid, and a base such as K3PO4 in a suitable solvent like dry THF. The reaction is then typically heated to achieve the desired transformation. beilstein-journals.org

| Aspect | Description | References |

|---|---|---|

| Catalyst System | Typically consists of a palladium precursor (e.g., Pd(OAc)2, Pd2(dba)3) and a ligand (e.g., phosphines, N-heterocyclic carbenes). | beilstein-journals.org |

| Reactants | Commonly involves an organohalide (or triflate) and an organoboron compound (e.g., boronic acid, boronic ester). | acs.orgbeilstein-journals.org |

| Base | A base (e.g., K3PO4, Cs2CO3, Na2CO3) is generally required to facilitate the transmetalation step. | beilstein-journals.org |

| Solvent | A variety of solvents can be used, including toluene, THF, and dioxane. | beilstein-journals.org |

| Asymmetric Synthesis | The use of chiral ligands allows for the synthesis of optically active biaryl atropisomers with high enantioselectivity. | acs.orgbeilstein-journals.org |

| Decarbonylative Coupling | A variation that allows the use of carboxylic acids as starting materials, proceeding through the loss of carbon monoxide. | researchgate.netnih.gov |

Rhodium catalysis has proven to be a versatile tool for the functionalization of aldehydes. Rhodium-catalyzed hydroacylation involves the addition of an aldehyde C-H bond across a carbon-carbon multiple bond, providing a direct route to ketones. rsc.orgacs.orgrsc.orgnih.gov While intramolecular hydroacylations are well-established, intermolecular versions, especially with simple aldehydes, have been more challenging. rsc.org Recent progress includes the development of rhodium catalysts with small-bite-angle bisphosphine ligands that have improved the efficiency of intermolecular hydroacylation of alkenes. rsc.org

Rhodium catalysts are also instrumental in chelation-assisted C-H bond functionalization reactions. nih.govacs.orgnih.govacs.orgmdpi.com In these reactions, a directing group on the substrate coordinates to the rhodium center, facilitating the activation of a nearby C-H bond. nih.govnih.gov This strategy has been applied to the synthesis of various heterocyclic compounds. For example, Rh(III) catalysts can activate C-H bonds via an electrophilic deprotonation pathway, leading to the formation of an aryl-Rh intermediate that can then react with various coupling partners. nih.gov The reaction of benzaldehyde thiosemicarbazones with [Rh(PPh3)3Cl] can lead to C-H activation and the formation of organorhodium complexes. acs.org

The development of enantioselective intermolecular ketone hydroacylation has been achieved using a Rh-Josiphos catalyst system. acs.org Mechanistic studies suggest a unique pathway involving a homobimetallic oxidative addition as the rate-limiting step. acs.org

| Reaction Type | Description | Catalyst System (Example) | Key Features | References |

|---|---|---|---|---|

| Intermolecular Hydroacylation | Addition of an aldehyde C-H bond across an alkene or alkyne. | [Rh(cod)(OMe)]2 with bis(dicyclohexylphosphino)methane (B161899) (dcpm) | Atom-economical, provides direct access to ketones. Challenges remain for non-chelating aldehydes. | rsc.orgrsc.org |

| Ring-Opening Hydroacylation | Intermolecular reaction of alkylidenecyclopropanes with chelating aldehydes. | Rhodium catalyst with an acrylamide (B121943) promoter | Direct synthesis of linear γ,δ-unsaturated ketones. | acs.org |

| Enantioselective Ketone Hydroacylation | Intermolecular hydroacylation of α-ketoamides with aliphatic aldehydes. | Rh(I) with a Josiphos ligand | Produces α-acyloxyamides with high enantioselectivity. | acs.org |

| C-H Activation | Chelation-assisted functionalization of C-H bonds. | [Cp*RhCl2]2 with AgSbF6 | Enables direct functionalization of unactivated C-H bonds, leading to complex molecules. | nih.govnih.govmdpi.com |

Vanadium(V) complexes have emerged as effective catalysts for cascade reactions, demonstrating both Lewis acidic and redox properties. mdpi.comresearchgate.net A notable example is the one-pot synthesis of phenanthridine (B189435) derivatives through a sequential Pictet-Spengler-dehydrogenative aromatization reaction. mdpi.comresearchgate.net

In this process, a vanadium(V) complex first acts as a Lewis acid to promote the Pictet-Spengler reaction between a β-arylethylamine (or a precursor that generates it in situ, such as the imine from 2-aminobiaryl and an aldehyde) and an aldehyde, forming a tetrahydroisoquinoline intermediate. mdpi.comresearchgate.netwikipedia.org Subsequently, the same vanadium(V) complex functions as a one-electron oxidant to facilitate the dehydrogenative aromatization of the tetrahydroisoquinoline to the final phenanthridine product. mdpi.comresearchgate.net This cascade reaction proceeds under mild, aerobic conditions and tolerates a wide range of functional groups on the aryl aldehyde. mdpi.comresearchgate.net The use of chiral vanadium(V) complexes has also enabled the enantioselective synthesis of axially chiral phenanthridine derivatives. mdpi.com

The proposed mechanism involves the initial condensation of an aniline (B41778) and a benzaldehyde to form an imine, which then undergoes a Pictet-Spengler reaction catalyzed by the Lewis acidic vanadium(V) complex to give a tetrahydroisoquinoline. mdpi.comresearchgate.net This intermediate is then oxidized by the vanadium(V) complex in a dehydrogenative aromatization step to yield the phenanthridine. mdpi.comresearchgate.net

Organocatalysis in Aldehyde Transformations

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful strategy in organic synthesis, offering a metal-free alternative for many transformations. nsf.govrsc.orgacs.orgacs.orgmdpi.com Aldehydes themselves can act as organocatalysts in certain reactions, such as Cope-type hydroaminations. rsc.org More commonly, organocatalysts are used to activate aldehydes for various transformations.

One area of significant interest is the organocatalytic asymmetric Michael addition of aldehydes to nitroalkenes. mdpi.com Chiral primary amines, such as those derived from (R,R)-1,2-diphenylethylenediamine (DPEN), can react with aldehydes to form nucleophilic enamines. mdpi.com In the presence of a thiourea co-catalyst, which activates the nitroalkene through hydrogen bonding, the enamine can add to the nitroalkene in a highly stereoselective manner, affording Michael adducts with excellent enantioselectivity and diastereoselectivity. mdpi.com

Furthermore, organocatalysis has been combined with photoredox catalysis for the direct β-alkylation of aldehydes. acs.org This method involves the transient generation of a β-enaminyl radical from the aldehyde, which can then couple with various radical acceptors. acs.org

Organocatalysis has also been employed for the thioesterification of aldehydes. nsf.gov A metal- and oxidant-free method using 9,10-phenanthrenequinone as a promoter under visible light enables the selective generation of acyl radicals from aldehydes, which then react with thiosulfonates to form thioesters. nsf.gov This approach exhibits a broad substrate scope and high functional group tolerance. nsf.gov

Photochemical Catalytic Strategies (e.g., Visible-Light-Promoted Cyclization)

Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, providing a direct means to generate reactive intermediates that are often difficult to access through traditional thermal methods. nih.gov These strategies are particularly relevant for the construction of biaryl scaffolds, the core structure of this compound.

One prominent approach is the visible-light-promoted Gomberg-Bachmann reaction for synthesizing biaryls. acs.org This method can operate without a metal catalyst or photosensitizer. It relies on the formation of an electron donor-acceptor (EDA) complex between an aryl diazonium salt and a molecule like pyridine. Under irradiation with visible light, this complex facilitates the generation of an aryl radical, which can then couple with another aromatic ring to form the biaryl linkage. This strategy offers a moderate-to-high yield pathway to various biaryl compounds. acs.org

Another significant strategy involves the visible-light-promoted denitrogenative cyclization of 1,2,3,4-benzothiatriazine-1,1-dioxides to prepare biaryl sultams. rsc.org With the aid of a photocatalyst, this reaction proceeds smoothly at room temperature to afford a variety of biaryl structures in satisfactory yields. The development of both stepwise and one-pot procedures enhances the practical applicability of this method for creating diverse biaryl systems. rsc.org

Furthermore, metal-free, visible-light-promoted methods have been developed for the carbannulation of biaryl ynones, leading to spirocycles. acs.orgnih.gov These reactions utilize a low-loading organic photocatalyst, such as riboflavin (B1680620) tetraacetate (RFTA), and proceed without external additives, highlighting the efficiency and economic advantages of photoredox catalysis. acs.orgnih.gov The principles of these photochemical coupling reactions are applicable to the synthesis of complex biaryls, where precursors containing appropriate functional groups can be designed to undergo intramolecular or intermolecular coupling to form the desired 3-(2,5-dimethoxyphenyl)aryl system.

The table below summarizes key findings in visible-light-promoted synthesis of biaryl structures analogous to the target compound.

| Reaction Type | Key Reagents/Catalyst | Key Features | Typical Yields | Reference |

|---|---|---|---|---|

| Gomberg-Bachmann Reaction | Aryl diazonium salts, Pyridine (EDA complex formation) | Metal-free, photosensitizer-free, visible-light irradiation. | Moderate to High | acs.org |

| Denitrogenative Cyclization | 1,2,3,4-Benzothiatriazine-1,1-dioxides, Photocatalyst | Formation of biaryl sultams at room temperature. | Satisfactory | rsc.org |

| Brominative Dearomatization | Biaryl ynones, Ammonium bromide, Riboflavin tetraacetate (RFTA) | Metal-free, low photocatalyst loading (0.1 mol%), additive-free. | Not specified | acs.orgnih.gov |

Chemo- and Regioselective Hydrogenation Reactions

The selective hydrogenation of a specific functional group within a multifunctional molecule is a critical and challenging task in chemical synthesis. For a compound like this compound, the aldehyde group is a primary site for transformation, typically to a benzyl alcohol. The challenge lies in reducing the aldehyde without affecting the aromatic rings, a process known as chemoselective hydrogenation.

Significant progress has been made in developing catalysts that exhibit high selectivity for the hydrogenation of aldehydes over other reducible functional groups, such as ketones or esters. nih.gov One of the most efficient systems involves a well-defined iron(II) pincer complex. This catalyst has demonstrated exceptional activity and selectivity for converting various aromatic and aliphatic aldehydes into their corresponding primary alcohols, achieving turnover numbers (TONs) as high as 80,000. nih.gov Notably, this iron-based system remains inactive towards ketones and esters, allowing for precise chemoselective reductions. nih.gov

Ruthenium-based catalysts have also proven highly effective for the selective hydrogenation of carbonyl groups. Air-stable ruthenium NNS complexes can be activated by a base to readily hydrogenate carbonyls under mild conditions. nih.gov These catalysts are particularly effective for the selective reduction of the carbonyl group in α,β-unsaturated aldehydes and ketones, yielding valuable allylic alcohols. Despite the need for base activation, side reactions are minimal, allowing for high yields on a significant scale and achieving TONs up to 200,000. nih.gov The design of such catalysts is crucial, as it addresses the thermodynamic preference for C=C bond hydrogenation over C=O bond hydrogenation. acs.org

Recent advancements in single-atom catalysts (SACs) offer another promising avenue. Palladium single-atom catalysts supported on titanium oxide (Pd1/TiO2) have shown superior conversion and selectivity in the hydrogenation of aromatic ketones to alcohols compared to traditional nanoparticle catalysts. acs.org A photochemical route has also been used to create stable, atomically dispersed palladium catalysts that exhibit a more than 55-fold enhancement in the hydrogenation of aldehydes. nih.gov

The following table details the performance of various catalytic systems in the selective hydrogenation of aldehydes.

| Catalyst System | Substrate Type | Selectivity | Key Conditions | Turnover Number (TON) | Reference |

|---|---|---|---|---|---|

| [Fe(PNPMe-iPr)(CO)(H)(Br)] | Aromatic & Aliphatic Aldehydes | Full chemoselectivity for aldehydes over ketones and esters. | 140 °C, 40 bar H2 | Up to 80,000 | nih.gov |

| Ruthenium NNS Complexes | α,β-Unsaturated Aldehydes & Ketones | Selective for C=O over C=C bond. | Base activation, mild conditions. | Up to 200,000 | nih.gov |

| Pd1/TiO2 Single-Atom Catalyst | Aromatic Ketones | High selectivity to aromatic alcohols. | Ball milling synthesis. | Not specified | acs.org |

| Pd1/TiO2-EG | Aldehydes | High activity for aldehyde hydrogenation. | Photochemically synthesized catalyst. | Not specified | nih.gov |

Advanced Spectroscopic and Structural Characterization of 3 2,5 Dimethoxyphenyl Benzaldehyde and Derivatives

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy serves as a rapid and non-destructive tool for identifying functional groups and probing the conformational landscape of a molecule. The infrared and Raman spectra are unique for each compound, acting as a "molecular fingerprint."

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations of its chemical bonds. The resulting spectrum provides a wealth of information about the functional groups present. For 3-(2,5-dimethoxyphenyl)benzaldehyde, the key vibrational modes are associated with the carbonyl group, the aromatic rings, and the methoxy (B1213986) substituents.

The most prominent feature in the FT-IR spectrum is the strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically observed in the region of 1700-1680 cm⁻¹. The exact position of this band is sensitive to the electronic environment; in this case, the conjugation with the benzene (B151609) ring is expected to lower the frequency compared to a non-conjugated aldehyde.

The aromatic C-H stretching vibrations are anticipated to appear above 3000 cm⁻¹, while the C=C stretching vibrations of the two benzene rings will give rise to a series of bands in the 1600-1450 cm⁻¹ region. The presence of ether linkages is confirmed by the characteristic C-O-C stretching bands, which are typically strong and appear in the 1250-1000 cm⁻¹ range. Specifically, aryl ethers show asymmetric C-O-C stretching around 1250 cm⁻¹ and symmetric stretching near 1040 cm⁻¹.

Bending vibrations, such as the in-plane and out-of-plane C-H deformations, provide information about the substitution pattern of the aromatic rings and are found in the fingerprint region (below 1000 cm⁻¹).

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch (Methoxy) | 2960-2850 | Medium |

| C=O Stretch (Aldehyde) | 1700-1680 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |

| Asymmetric C-O-C Stretch (Aryl Ether) | 1275-1200 | Strong |

| Symmetric C-O-C Stretch (Aryl Ether) | 1050-1000 | Strong |

| C-H Out-of-Plane Bending | 900-675 | Strong |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy excels in detecting vibrations of non-polar bonds and symmetric vibrations.

For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring vibrations, particularly the "ring breathing" modes, which are often weak in the IR spectrum. The C=O stretch of the aldehyde is also Raman active, though typically weaker than in the IR spectrum. The symmetric vibrations of the methoxy groups and the C-C bond stretching between the two phenyl rings would also be expected to produce noticeable Raman signals. Analysis of the low-frequency region in the Raman spectrum can provide insights into the torsional modes between the two aromatic rings, which is crucial for conformational analysis.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Strong |

| C=O Stretch (Aldehyde) | 1700-1680 | Medium |

| Aromatic Ring Breathing | 1000-990 | Strong |

| Inter-ring C-C Stretch | 1300-1200 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the connectivity of atoms and their spatial relationships.

High-Resolution 1H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be complex, with distinct signals for the aldehydic proton, the aromatic protons on both rings, and the methoxy protons.

The aldehydic proton (CHO) is highly deshielded and should appear as a singlet at a chemical shift (δ) between 9.8 and 10.1 ppm. The protons on the benzaldehyde (B42025) ring will exhibit splitting patterns characteristic of a 1,3-disubstituted (meta) system. The proton ortho to the aldehyde group (on the benzaldehyde ring) will likely be the most downfield of the aromatic protons due to the aldehyde's electron-withdrawing nature.

The protons on the 2,5-dimethoxyphenyl ring will show a pattern consistent with a 1,2,4-trisubstituted system. The two methoxy groups will each appear as a sharp singlet, likely with slightly different chemical shifts due to their different electronic environments. Integration of the proton signals will confirm the number of protons in each environment.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| CHO | 9.8 - 10.1 | s | 1H |

| Aromatic H (Benzaldehyde ring) | 7.5 - 8.0 | m | 4H |

| Aromatic H (Dimethoxyphenyl ring) | 6.8 - 7.2 | m | 3H |

| OCH₃ | 3.7 - 3.9 | s | 6H |

13C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, a distinct signal is expected for each unique carbon atom.

The aldehydic carbon (C=O) will be the most downfield signal, typically appearing in the range of 190-195 ppm. nist.gov The aromatic region (110-160 ppm) will show a number of signals corresponding to the carbons of the two phenyl rings. The carbons bearing the methoxy groups will be significantly shielded and appear in the upfield portion of the aromatic region. The quaternary carbons (those not bonded to hydrogen) will generally have weaker signals. The two methoxy carbons will appear as sharp signals in the 55-60 ppm range.

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (Aldehyde) | 190 - 195 |

| Aromatic C-O | 150 - 160 |

| Aromatic C-C (inter-ring) | 135 - 145 |

| Aromatic C-H and C-CHO | 110 - 135 |

| OCH₃ | 55 - 60 |

Heteronuclear Correlation Experiments (COSY, HMQC, HMBC)

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. nih.gov For this compound, COSY would be invaluable for tracing the connectivity of the protons within each aromatic ring system. For instance, it would show correlations between adjacent protons on the benzaldehyde ring and on the dimethoxyphenyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond C-H correlation). mdpi.com This allows for the direct assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its corresponding, already assigned, proton in the ¹H NMR spectrum. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range C-H correlations). mdpi.com HMBC is crucial for piecing together the molecular fragments. For example, it would show a correlation between the aldehydic proton and the quaternary carbon of the benzaldehyde ring to which the aldehyde group is attached. Critically, it would also show correlations between the protons on one ring and the carbons on the other ring, confirming the C-C bond that links the two aromatic systems. Correlations between the methoxy protons and the carbons of the dimethoxyphenyl ring would definitively place the methoxy groups.

By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, thereby confirming the structure of this compound.

Specialized NMR Techniques (e.g., ¹⁹F NMR for fluorinated analogs, ¹⁷O NMR for Carbonyl Oxygen)

While standard ¹H and ¹³C NMR provide the basic carbon-hydrogen framework, specialized NMR techniques can offer deeper insights into the molecular environment of specific atoms.

For fluorinated analogs of this compound, ¹⁹F NMR spectroscopy would be a powerful tool. nih.govrsc.org Fluorine-19 is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive for NMR detection. wikipedia.org The chemical shifts in ¹⁹F NMR are spread over a wide range, offering high resolution and sensitivity to subtle changes in the electronic environment. wikipedia.orgresearchgate.net For instance, introducing a fluorine atom at different positions on the biphenyl (B1667301) rings would result in distinct chemical shifts, providing a clear spectroscopic handle to monitor reactions or study intermolecular interactions. nih.gov

¹⁷O NMR spectroscopy , although more challenging due to the low natural abundance (0.038%) and quadrupolar nature of the ¹⁷O nucleus, can directly probe the carbonyl group. taylorfrancis.com The chemical shift of the carbonyl oxygen in an aldehyde typically appears in a distinct region of the ¹⁷O NMR spectrum. taylorfrancis.comscience-and-fun.de For this compound, the ¹⁷O chemical shift would be sensitive to the electronic effects of the substituted biphenyl system and could be used to study hydrogen bonding or other interactions involving the carbonyl oxygen. mdpi.com

Below is a hypothetical data table illustrating the kind of information that could be obtained from these specialized NMR techniques for a fluorinated analog of this compound.

| Hypothetical Fluorinated Analog | NMR Technique | Expected Chemical Shift (ppm) | Information Gleaned |

| 4'-Fluoro-3-(2,5-dimethoxyphenyl)benzaldehyde | ¹⁹F NMR | -110 to -120 | Electronic environment of the fluorine-substituted ring. |

| This compound-¹⁷O | ¹⁷O NMR | 500 to 600 | Direct probe of the carbonyl electronic structure. taylorfrancis.com |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules. For this compound, ESI-MS would likely produce a prominent protonated molecule, [M+H]⁺, allowing for the confirmation of its molecular weight. The fragmentation pattern in ESI-MS is often minimal, which simplifies the determination of the molecular ion.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), which can be used to determine the elemental formula of a compound. For this compound (C₁₅H₁₄O₃), the expected exact mass can be calculated and compared to the experimental value, confirming the molecular formula with a high degree of confidence.

The fragmentation of aromatic aldehydes in mass spectrometry often involves characteristic losses. youtube.commiamioh.edu For this compound, likely fragmentation pathways would include the loss of a hydrogen radical (M-1) to form a stable acylium ion, and the loss of the formyl group (M-29) to generate a biphenyl cation. youtube.comresearchgate.netyoutube.comyoutube.com

A predicted fragmentation table for this compound is presented below.

| Fragmentation Pathway | Lost Fragment | m/z of Fragment Ion | Structure of Fragment Ion |

| α-cleavage | H• | 241.0865 | [C₁₅H₁₃O₃]⁺ |

| α-cleavage | •CHO | 213.0916 | [C₁₄H₁₃O₂]⁺ |

| Loss of methoxy group | •OCH₃ | 211.0759 | [C₁₄H₁₁O₂]⁺ |

| Loss of methyl group | •CH₃ | 227.0708 | [C₁₄H₁₁O₃]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The biphenyl core of this compound, along with the aldehyde group, constitutes a conjugated system that is expected to absorb in the UV region.

The UV-Vis spectrum would likely exhibit π → π* transitions associated with the aromatic rings. researchgate.net The presence of the dimethoxy and aldehyde substituents will influence the wavelength of maximum absorption (λ_max). The methoxy groups, being electron-donating, and the aldehyde group, being electron-withdrawing, can lead to intramolecular charge transfer (ICT) bands in the spectrum. researchgate.net The position and intensity of these bands are sensitive to the solvent polarity.

A hypothetical UV-Vis absorption data table for this compound in a common organic solvent is provided.

| Solvent | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition |

| Ethanol (B145695) | ~280-320 | ~10,000-20,000 | π → π |

| Ethanol | ~240-260 | ~15,000-25,000 | π → π |

X-ray Diffraction (XRD) for Solid-State Structure and Crystal Packing

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.orgnih.gov

If a suitable single crystal of this compound could be grown, single-crystal X-ray diffraction analysis would provide a wealth of information. wikipedia.orgnih.govresearchgate.net This includes precise bond lengths, bond angles, and torsion angles within the molecule. mdpi.com A key structural feature of interest would be the dihedral angle between the two aromatic rings of the biphenyl unit, which is influenced by the substitution pattern and steric hindrance. researchgate.net The analysis would also reveal the crystal packing arrangement, showing how the molecules interact with each other in the solid state through intermolecular forces such as hydrogen bonds or π-π stacking. mdpi.com

An illustrative table of the type of data that would be obtained from a single-crystal X-ray diffraction study is shown below.

| Crystallographic Parameter | Hypothetical Value | Significance |

| Crystal System | Monoclinic | Describes the symmetry of the unit cell. researchgate.net |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. researchgate.net |

| Dihedral Angle (Ring 1 - Ring 2) | ~45-55° | Indicates the degree of twist between the phenyl rings. |

| C=O Bond Length | ~1.21 Å | Confirms the double bond character of the carbonyl group. |

| Intermolecular Interactions | C-H···O hydrogen bonds | Reveals how molecules are held together in the crystal lattice. |

Powder X-ray Diffraction for Crystalline Phases

Powder X-ray Diffraction (PXRD) is a powerful, non-destructive analytical technique utilized to characterize the crystalline nature of solid materials. This method provides unique "fingerprints" of crystalline phases, offering insights into their structure, purity, and polymorphism. For this compound and its derivatives, which are often synthesized and isolated as microcrystalline powders, PXRD is an indispensable tool for solid-state characterization. The diffraction pattern, a plot of scattered X-ray intensity versus the scattering angle (2θ), is characteristic of the specific crystalline lattice of the compound.

The analysis of PXRD data can confirm the formation of a new crystalline compound, identify different polymorphic forms, and detect the presence of crystalline impurities or amorphous content. The positions of the diffraction peaks are governed by Bragg's Law (nλ = 2d sinθ), where 'd' represents the spacing between atomic planes in the crystal lattice. The relative intensities of the peaks are determined by the arrangement of atoms within the unit cell.

While specific powder X-ray diffraction data for this compound is not extensively reported in publicly available literature, the crystallographic analysis of closely related compounds underscores the utility of this technique. For instance, the crystal structure of 3-(2,5-dimethoxyphenyl)propionic acid, a derivative of the title compound, has been determined by single-crystal X-ray diffraction. nih.gov This analysis revealed a monoclinic crystal system, providing precise unit cell dimensions and atomic coordinates. nih.gov Such detailed structural information allows for the theoretical calculation of a powder diffraction pattern, which can then be used as a reference for analyzing experimental PXRD data of bulk samples. This comparison is crucial for confirming batch-to-batch consistency and for studying phase transformations.

The experimental PXRD pattern of a crystalline solid like this compound would consist of a series of peaks at specific 2θ angles. The d-spacing and relative intensity of these peaks provide a unique identifier for the crystalline phase.

Below is an illustrative data table representing typical PXRD data that could be obtained for a crystalline sample of this compound.

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.5 | 8.42 | 45 |

| 12.8 | 6.91 | 100 |

| 15.2 | 5.82 | 60 |

| 18.7 | 4.74 | 85 |

| 21.1 | 4.21 | 70 |

| 23.5 | 3.78 | 55 |

| 25.9 | 3.44 | 90 |

| 28.4 | 3.14 | 30 |

In research and development, PXRD is instrumental in studying the polymorphism of active pharmaceutical ingredients and other fine chemicals. Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, melting point, and stability, which are critical parameters. Although specific studies on the polymorphism of this compound are not widely documented, the potential for different crystalline forms exists, and PXRD would be the primary technique for their identification and characterization.

Furthermore, for derivatives of this compound that may form solvates or hydrates, PXRD analysis can readily distinguish between these different crystalline structures. The incorporation of solvent molecules into the crystal lattice leads to changes in the unit cell parameters and, consequently, a different powder diffraction pattern.

Computational Chemistry and Theoretical Investigations of 3 2,5 Dimethoxyphenyl Benzaldehyde

Quantum Chemical Calculations (Density Functional Theory and Ab-initio Methods)

This section would have detailed the theoretical methods and software used to model the molecular system of 3-(2,5-Dimethoxyphenyl)benzaldehyde. It would specify the chosen functionals (e.g., B3LYP, PBE0) and basis sets (e.g., 6-31G*, cc-pVTZ) that are fundamental to ensuring the accuracy of the computational results.

Geometry Optimization and Conformational Landscapes

This subsection would have presented the optimized three-dimensional structure of the molecule, including key bond lengths, bond angles, and dihedral angles. A crucial aspect would have been the analysis of the conformational landscape, particularly the rotational barrier around the C-C single bond connecting the two phenyl rings. This would reveal the most stable (lowest energy) conformation of the molecule.

Electronic Structure Analysis

The electronic properties of this compound would have been explored in depth through several analyses:

Assessment of Intramolecular Charge Transfer Characteristics

Intramolecular charge transfer (ICT) is a fundamental process in many organic molecules where photoexcitation leads to a significant redistribution of electron density from a donor part of the molecule to an acceptor part. This phenomenon is crucial in determining the photophysical properties of a compound, such as its fluorescence behavior.

In molecules like this compound, the dimethoxyphenyl group can act as an electron-donating moiety, while the benzaldehyde (B42025) group functions as an electron-accepting moiety. The presence of methoxy (B1213986) (CH₃O) substituents can induce a charge transfer excited state. nih.gov Upon absorption of light, an electron can be promoted from a high-energy occupied molecular orbital, often localized on the donor fragment, to a low-energy unoccupied molecular orbital on the acceptor fragment.

Studies on related benzaldehyde derivatives have shown that the nature and position of substituents significantly influence ICT. nih.govresearchgate.net For instance, in 4-hydroxy-3-methoxybenzaldehyde, a longer wavelength emission band is attributed to an ICT state. nih.gov The competition between ICT and other excited-state processes, like excited-state intramolecular proton transfer (ESIPT), can lead to complex photophysical behaviors, including dual or multiple emissions. researchgate.netrsc.org Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are instrumental in elucidating the nature of the excited states and confirming the presence and character of ICT states. tandfonline.com These calculations can predict the energy levels and electron density distribution in both the ground and excited states, providing a theoretical basis for interpreting experimental absorption and fluorescence spectra.

Vibrational Frequency Calculations and Correlation with Experimental Data

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a key technique for identifying functional groups and elucidating molecular structure. Computational methods, particularly DFT, are widely used to calculate the vibrational frequencies of molecules. By comparing the calculated vibrational spectrum with the experimental one, a detailed assignment of the vibrational modes to specific atomic motions (stretching, bending, torsion) can be achieved.

For a molecule like this compound, DFT calculations using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) can predict its vibrational frequencies. tandfonline.commdpi.com The calculated frequencies are often systematically scaled to correct for anharmonicity and the approximations inherent in the theoretical model, leading to excellent agreement with experimental data. mdpi.com

Key vibrational modes for this compound would include:

C=O stretching of the aldehyde group, typically appearing in the 1700-1680 cm⁻¹ region.

C-H stretching of the aldehyde, usually found around 2850-2750 cm⁻¹.

Aromatic C=C stretching modes in the 1600-1450 cm⁻¹ range.

C-O-C stretching of the methoxy groups, both symmetric and asymmetric.

Ring breathing modes and various in-plane and out-of-plane C-H bending vibrations.

The table below shows an example of how theoretical and experimental vibrational frequencies are correlated for a related compound, demonstrating the power of this combined approach.

Table 1: Illustrative Correlation of Calculated and Experimental Vibrational Frequencies for a Substituted Benzaldehyde Derivative

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(N-H) | 3336 | 3316 | N-H stretch in carbohydrazide (B1668358) mdpi.com |

| ν(C=O) | 1690 | 1685 | Carbonyl stretch |

| ν(C=C) | 1595 | 1590 | Aromatic ring stretch |

| νas(C-O-C) | 1260 | 1255 | Asymmetric ether stretch |

| νs(C-O-C) | 1040 | 1035 | Symmetric ether stretch |

Data is illustrative and based on findings for related structures. mdpi.com

Thermodynamic Parameters and Stability Profiles

Computational chemistry allows for the calculation of various thermodynamic parameters, such as enthalpy, entropy, and Gibbs free energy, from the vibrational frequency calculations. These parameters are vital for understanding the stability of a molecule and predicting the spontaneity and equilibrium of chemical reactions.

The thermodynamic functions can be calculated for this compound at different temperatures using statistical mechanics principles applied to the computed vibrational frequencies and rotational constants. Studies on similar compounds have successfully used these methods to determine their thermal stability. nih.gov The stability of different conformers, which arise from rotation around single bonds (e.g., the bond connecting the two phenyl rings), can be assessed by comparing their calculated Gibbs free energies. The conformer with the lowest energy represents the most stable structure.

Table 2: Example of Calculated Thermodynamic Parameters at a Standard Temperature (298.15 K)

| Parameter | Value | Unit |

|---|---|---|

| Zero-point vibrational energy | 150.12 | kcal/mol |

| Enthalpy (H) | 165.45 | kcal/mol |

| Gibbs Free Energy (G) | 120.88 | kcal/mol |

| Entropy (S) | 150.21 | cal/mol·K |

Values are hypothetical for this compound, based on typical ranges for similar organic molecules.

Global Chemical Reactivity Parameters (e.g., Hardness, Softness, Electrophilicity Index)

HOMO and LUMO Energies: The HOMO energy (E_HOMO) is related to the ability to donate an electron, while the LUMO energy (E_LUMO) relates to the ability to accept an electron.

Energy Gap (ΔE): The difference between E_LUMO and E_HOMO (ΔE = E_LUMO - E_HOMO) is an indicator of chemical stability. A larger gap implies higher stability and lower reactivity.

Chemical Hardness (η): Hardness is a measure of resistance to change in electron distribution. It is calculated as η ≈ (E_LUMO - E_HOMO) / 2.

Chemical Softness (S): Softness is the reciprocal of hardness (S = 1/η) and indicates a molecule's polarizability.

Electrophilicity Index (ω): This parameter measures the energy stabilization when the system acquires additional electronic charge. It is calculated from the electronic chemical potential (μ ≈ (E_HOMO + E_LUMO) / 2) and hardness as ω = μ² / (2η).

For this compound, the electron-donating dimethoxyphenyl ring would raise the HOMO energy, while the electron-withdrawing aldehyde group would lower the LUMO energy, influencing these reactivity parameters.

Table 3: Illustrative Global Reactivity Descriptors

| Parameter | Formula | Illustrative Value (eV) |

|---|---|---|

| E_HOMO | - | -6.2 |

| E_LUMO | - | -1.8 |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 4.4 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.2 |

| Chemical Softness (S) | 1 / η | 0.45 |

| Electrophilicity Index (ω) | μ² / (2η) | 3.64 |

Values are hypothetical for this compound, based on typical DFT calculations for aromatic aldehydes.

Intermolecular Interactions and Supramolecular Architecture

The way molecules pack in a solid state is governed by intermolecular interactions. Understanding this supramolecular architecture is key to predicting crystal properties.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov The Hirshfeld surface is a three-dimensional surface defined around a molecule, where the surface is colored according to the proximity of neighboring atoms. This visualization helps to identify the specific atoms involved in intermolecular contacts and the nature of these interactions.

The analysis generates two-dimensional "fingerprint plots," which are scatter plots of the distances from the Hirshfeld surface to the nearest atom inside the surface (di) versus the nearest atom outside the surface (de). These plots provide a quantitative summary of the different types of intermolecular contacts.

For this compound, the fingerprint plot would likely show:

H···H contacts: Typically the most abundant, appearing as a large, diffuse region in the center of the plot. nih.gov

O···H/H···O contacts: Appearing as distinct "wings" on the plot, these represent hydrogen bonds (e.g., C-H···O). Their presence and length indicate the strength and geometry of these interactions. nih.govresearchgate.net

C···H/H···C contacts: Also visible as wings, these are generally weaker interactions. nih.gov

C···C contacts: These can indicate the presence of π-π stacking interactions between the aromatic rings, which would appear at the outer edges of the fingerprint plot. nih.govresearchgate.net

Hirshfeld surface analysis on related compounds has shown that H···H, O···H/H···O, and C···H/H···C contacts are the most significant contributors to the crystal packing. nih.govnih.govresearchgate.net

Characterization of Hydrogen Bonding Interactions (C-H…O, O-H…O)

While this compound lacks a strong hydrogen bond donor like an -OH group (precluding O-H···O bonds unless a water molecule is present in the crystal), it can participate in weaker C-H···O hydrogen bonds. In these interactions, a carbon-bound hydrogen atom acts as the donor, and an oxygen atom (from either a methoxy group or the aldehyde group) acts as the acceptor.

Analysis of Pi-Stacking Interactions (C-H…π, π-π)

The aromatic rings within this compound create a scaffold ripe for π-stacking interactions, which are crucial for molecular recognition and crystal packing. These non-covalent interactions, involving the π-electron systems of the phenyl and dimethoxyphenyl rings, can be categorized into C-H…π and π-π interactions.

C-H…π Interactions: Intramolecular C-H…π interactions likely play a significant role in stabilizing the conformation of this compound. In these interactions, a C-H bond acts as a weak acid, donating electron density to the electron-rich π-system of an adjacent aromatic ring. The geometry and energetics of these interactions can be predicted using computational methods like Density Functional Theory (DFT).

π-π Interactions: While less common intramolecularly due to the covalent linkage, intermolecular π-π stacking is expected to be a dominant feature in the solid state of this compound. These interactions can be parallel-displaced or T-shaped, and their strength is highly dependent on the distance and orientation between the aromatic rings. Computational studies on similar biphenyl (B1667301) systems often reveal interaction energies in the range of 2-5 kcal/mol for these types of interactions.

| Interaction Type | Donor | Acceptor | Predicted Distance (Å) | Predicted Energy (kcal/mol) |

| Intramolecular C-H…π | C-H (benzaldehyde ring) | π-system (dimethoxyphenyl ring) | 2.5 - 3.0 | 0.5 - 1.5 |

| Intermolecular π-π | π-system (benzaldehyde ring) | π-system (dimethoxyphenyl ring) | 3.3 - 3.8 | 2.0 - 5.0 |

Note: The data in this table is hypothetical and based on typical values observed for similar aromatic compounds in computational studies, as specific data for this compound is not available.

Hyperconjugation Energies and Interaction Intensities (Quantum Theory of Atoms in Molecules - QTAIM)

Hyperconjugation, the interaction of electrons in a sigma bond with an adjacent empty or partially filled p-orbital or a pi-orbital, contributes to the electronic stability of the molecule. In this compound, significant hyperconjugative interactions are expected between the C-H bonds of the methoxy groups and the aromatic π-system, as well as between the aromatic C-H bonds and the ring π-systems.

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful computational tool used to analyze the electron density topology. By locating bond critical points (BCPs) and analyzing their properties (electron density, Laplacian of electron density), QTAIM can quantify the strength of these interactions. Higher electron density at a BCP generally indicates a stronger interaction.

| Hyperconjugative Interaction | Donor Orbital | Acceptor Orbital | Second-Order Perturbation Energy (E(2), kcal/mol) |

| σ(C-H) -> π(aromatic ring) | C-H of methoxy group | π anti-bonding orbital of the phenyl ring | 0.5 - 2.0 |

| σ(C-C) -> π(aromatic ring) | C-C bond between rings | π anti-bonding orbital of the phenyl ring | > 5.0 |

Note: The data presented is illustrative and based on typical values for similar organic molecules, as specific computational results for this compound are not available.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying reactions such as nucleophilic addition to the carbonyl group or electrophilic aromatic substitution.

Identification of Transition States and Determination of Activation Barriers

By mapping the potential energy surface of a reaction, computational methods can identify transition state structures, which represent the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation barrier, a key determinant of the reaction rate. For a reaction like the reduction of the aldehyde group by a hydride source, DFT calculations could predict the geometry of the transition state and the associated activation energy.

Elucidation of Reaction Pathways and Identification of Key Intermediates

Theoretical calculations can trace the entire reaction pathway, from reactants to products, identifying any stable intermediates that may be formed. For instance, in an acid-catalyzed acetal (B89532) formation reaction, computational modeling could confirm the stepwise mechanism involving protonation of the carbonyl oxygen followed by nucleophilic attack by an alcohol, and identify the corresponding hemiacetal intermediate.

Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Modeling

Quantitative Structure-Property Relationship (QSPR) represents a sophisticated computational methodology aimed at elucidating the mathematical connections between the structural or property-based descriptors of a chemical compound and its macroscopic properties. The primary objective of QSPR studies is to develop robust predictive models capable of estimating various physicochemical properties, thereby minimizing the need for extensive and often costly laboratory experiments. arxiv.org For this compound, QSPR models can be instrumental in predicting a range of properties, from spectroscopic characteristics to thermodynamic parameters.

The development of a QSPR model is a systematic process that begins with the creation of a dataset of molecules with known properties. The geometry of these molecules, including substituted benzaldehydes and biphenyl derivatives, is typically optimized using computational chemistry methods such as semiempirical PM3 or Density Functional Theory (DFT). nih.govacs.org Following optimization, a wide array of molecular descriptors are calculated. These descriptors quantify different aspects of the molecular structure and can be broadly categorized as:

Topological descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching.

Geometrical descriptors: These are calculated from the 3D coordinates of the molecule and include parameters like molecular surface area and volume.

Electronic descriptors: These relate to the electronic structure of the molecule and include dipole moment, partial charges, and frontier molecular orbital energies.

Physicochemical descriptors: These include properties like logP (the logarithm of the partition coefficient), which is crucial for predicting properties like aquatic toxicity. nih.govacs.org

Once the descriptors are calculated, statistical techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Principal Component Regression (PCR) are employed to build a mathematical model that correlates the descriptors with the property of interest. nih.govkashanu.ac.ir The predictive power and robustness of the resulting QSPR model are then rigorously evaluated through internal and external validation procedures.

A hypothetical QSPR study on a series of benzaldehyde derivatives, including this compound, could aim to predict a property such as the carbonyl ¹⁷O chemical shift. nih.govacs.org The descriptors for the model would likely include electronic parameters describing the aldehyde group and the substituted benzene (B151609) rings, as well as steric descriptors that account for the spatial arrangement of the two phenyl rings. nih.govnih.gov

The predictive capacity of QSPR models has been demonstrated in various studies on aldehydes and biphenyl compounds. For instance, QSPR models have been successfully developed to predict the aquatic toxicity of a diverse set of 50 aromatic and aliphatic aldehydes. nih.govacs.org These models highlighted the importance of descriptors such as logP, negatively charged molecular surface area, and parameters related to the reactivity of the aldehyde group. nih.gov Similarly, studies on substituted biphenyls have shown that molecular shape, rigidity, and electrostatic potential are critical descriptors for developing predictive models. tandfonline.comresearchgate.net

The table below illustrates a hypothetical dataset and the results of a QSPR model for predicting a specific physicochemical property of this compound and related compounds.

| Compound Name | Experimental Property | Predicted Property | Residual |

| Benzaldehyde | 5.2 | 5.1 | -0.1 |

| 3-Methoxybenzaldehyde | 5.8 | 5.7 | -0.1 |

| 2,5-Dimethoxybenzaldehyde (B135726) | 6.3 | 6.4 | 0.1 |

| 3-Phenylbenzaldehyde | 7.1 | 7.0 | -0.1 |

| This compound | 7.9 | 7.8 | -0.1 |

| 4-Biphenylcarboxaldehyde | 7.3 | 7.4 | 0.1 |

The development of such predictive models is invaluable for high-throughput screening of new compounds and for gaining a deeper understanding of the molecular features that govern their properties. bioengineer.org By leveraging QSPR, researchers can prioritize the synthesis of compounds with desired characteristics, thereby accelerating the discovery and development process.

Chemical Reactivity and Advanced Synthetic Applications of 3 2,5 Dimethoxyphenyl Benzaldehyde

Derivatization Reactions for Enhanced Molecular Complexity and Functionality

The reactivity of 3-(2,5-Dimethoxyphenyl)benzaldehyde is theoretically governed by its aldehyde functional group and the two distinct aromatic rings. However, specific studies detailing these transformations are absent.

Carbonyl Condensation Reactions (e.g., Aldol (B89426) Condensation, Knoevenagel Condensation)